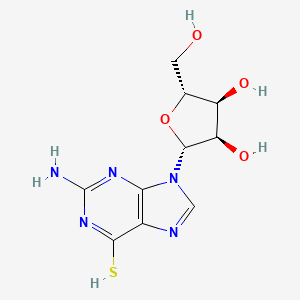

(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

Methabenzthiazuron, identified by the compound identifier (2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a chemical compound belonging to the class of benzothiazoles. It is primarily used as a herbicide to control the growth of weeds in agricultural settings . Methabenzthiazuron is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in crop management.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methabenzthiazuron can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction yields methabenzthiazuron along with imidazolium chloride as a side product . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.

Industrial Production Methods

Industrial production of methabenzthiazuron involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methabenzthiazuron undergoes various chemical reactions, including:

Oxidation: Methabenzthiazuron can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert methabenzthiazuron to its corresponding amine derivatives.

Substitution: Methabenzthiazuron can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methabenzthiazuron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying the reactivity of benzothiazoles and their derivatives.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new herbicidal formulations and as a reference standard in analytical chemistry

Mechanism of Action

Methabenzthiazuron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of energy production and ultimately causing plant death. The molecular targets include photosystem II and other components of the photosynthetic machinery .

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A parent compound with similar structural features.

Thiabendazole: Another benzothiazole derivative with antifungal properties.

Benzothiazole-2-thiol: Known for its use in rubber vulcanization.

Uniqueness of Methabenzthiazuron

Methabenzthiazuron stands out due to its specific herbicidal activity and its ability to inhibit photosynthesis effectively. Unlike other benzothiazole derivatives, methabenzthiazuron is primarily used in agriculture for weed control, making it a unique and valuable compound in this field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.